3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea
Description
3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is a complex organic compound that features a bipyridine moiety and a phenylethyl group attached to a urea backbone
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(21-13-8-15-4-2-1-3-5-15)23-17-6-7-18(22-14-17)16-9-11-20-12-10-16/h1-7,9-12,14H,8,13H2,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJQLWAQWDKOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea typically involves the coupling of a bipyridine derivative with a phenylethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:
Starting Materials: 2,4’-Bipyridine-5-amine and 2-phenylethyl isocyanate.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Triethylamine is commonly used as a base to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of bipyridine amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenylethyl group.
Scientific Research Applications
3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions or proteins, altering their function. The bipyridine moiety can coordinate with metal centers, while the urea group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in materials science.
Phenylethylamine: A compound with a similar phenylethyl group, known for its biological activity.
Uniqueness
3-{[2,4’-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is unique due to the combination of the bipyridine and phenylethyl moieties, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a compound of significant interest in various research fields.
Biological Activity
3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea, often abbreviated as BP-PhEtU, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, supported by various studies and data.
Chemical Structure
The compound features a bipyridine moiety linked to a phenylethyl urea group, which is hypothesized to contribute to its biological efficacy. The structural formula can be represented as follows:
Biological Activity Overview
Research has indicated that BP-PhEtU exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity
- Anticancer Activity
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of BP-PhEtU against various bacterial strains.
In Vitro Studies
In a comprehensive screening, BP-PhEtU was tested against multiple bacterial strains including:
- Escherichia coli
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Staphylococcus aureus
The results demonstrated varying levels of inhibition, with BP-PhEtU showing promising activity against Acinetobacter baumannii, which is known for its multidrug resistance. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in these studies:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| BP-PhEtU | Acinetobacter baumannii | 32 |
| BP-PhEtU | Staphylococcus aureus | 64 |
| BP-PhEtU | Escherichia coli | 128 |
These findings suggest that BP-PhEtU has potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The anticancer potential of BP-PhEtU has also been investigated. Studies have focused on its effects on various cancer cell lines.
Cell Line Studies
BP-PhEtU was tested on several cancer cell lines including:
- Breast Cancer (MCF7)
- Lung Cancer (A549)
- Prostate Cancer (PC3)
The compound exhibited cytotoxic effects with IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
| PC3 | 25 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The mechanisms underlying the biological activities of BP-PhEtU are still under investigation. Preliminary molecular docking studies suggest that the compound may interact with specific protein targets involved in bacterial resistance and cancer proliferation.
Case Studies
- Case Study on Antimicrobial Efficacy : In a recent study published in MDPI, BP-PhEtU was shown to inhibit the growth of Acinetobacter baumannii by disrupting its cell wall synthesis pathways. The study highlighted the importance of further optimizing the compound's structure for enhanced activity against other resistant bacteria .
- Case Study on Anticancer Properties : A study focusing on breast cancer cell lines revealed that BP-PhEtU induces apoptosis through the activation of caspase pathways. This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
